molecular formula C3H7NO5S B11749368 (2R)-3-amino-2-sulfopropanoic acid

(2R)-3-amino-2-sulfopropanoic acid

Cat. No.: B11749368
M. Wt: 169.16 g/mol
InChI Key: OFQOAYWZEYNFQC-UWTATZPHSA-N
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Description

(2R)-3-amino-2-sulfopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a sulfonic acid group, and a chiral center at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-sulfopropanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a sulfonating agent under controlled conditions. For example, the reaction of (2R)-2-amino-3-hydroxypropanoic acid with sulfur trioxide in the presence of a suitable solvent can yield this compound. The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-sulfopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfinic acid or thiol group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the sulfonic acid group can produce sulfinic acid or thiol derivatives.

Scientific Research Applications

(2R)-3-amino-2-sulfopropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-sulfopropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-hydroxypropanoic acid
  • (2R)-2-amino-3-sulfopropanoic acid
  • (2R)-3-amino-2-hydroxypropanoic acid

Uniqueness

(2R)-3-amino-2-sulfopropanoic acid is unique due to the presence of both an amino group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C3H7NO5S

Molecular Weight

169.16 g/mol

IUPAC Name

(2R)-3-amino-2-sulfopropanoic acid

InChI

InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1

InChI Key

OFQOAYWZEYNFQC-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)S(=O)(=O)O)N

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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